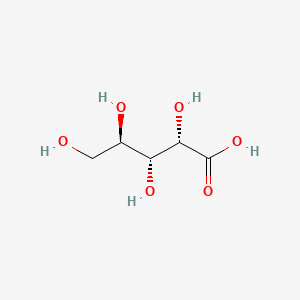

D-arabinonic acid

Vue d'ensemble

Description

. This compound is significant in various biochemical pathways and has applications in multiple scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-arabinonic acid can be synthesized through the oxidation of D-arabinose. One common method involves the use of bromine water as an oxidizing agent. The reaction proceeds under mild conditions, typically at room temperature, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the microbial oxidation of D-arabinose using specific strains of bacteria or fungi. These microorganisms possess enzymes that facilitate the oxidation process, converting D-arabinose to this compound efficiently .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form D-arabinono-1,4-lactone.

Reduction: It can be reduced back to D-arabinose under specific conditions.

Substitution: The carboxylic acid group in this compound can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Bromine water, mild temperature.

Reduction: Sodium borohydride, mild temperature.

Esterification: Alcohols in the presence of acid catalysts.

Major Products:

Oxidation: D-arabinono-1,4-lactone.

Reduction: D-arabinose.

Esterification: Various esters of this compound.

Applications De Recherche Scientifique

D-arabinonic acid is an arabinonic acid and a conjugate acid of a D-arabinonate . It is also an enantiomer of L-arabinonic acid . this compound calcium salt is a calcium chelate used in the food and pharmaceutical industries for its stabilizing properties and potential health benefits .

Scientific Research Applications

- Synthesis of D-arabinitol 1-phosphate: D-arabinitol 1-phosphate (Ara-ol1-P), a substrate for D-arabinitol-phosphate dehydrogenase (APDH), can be chemically synthesized from this compound in five steps: O-acetylation, chlorination, reduction, phosphorylation, and de-O-acetylation . Ara-ol1-P is used as a substrate for characterizing APDH from Bacillus halodurans . APDH converts Ara-ol1-P to xylulose 5-phosphate in the oxidative reaction, and both NAD(+) and NADP(+) were accepted as co-factors .

- Metabolomics Studies: this compound is identified as one of ten potential biomarkers in rats with high-fat diet (HFD)-induced nonalcoholic fatty liver disease (NAFLD) . Rhubarb anthraquinone (RA) can improve liver function and attenuate oxidative and inflammatory damage . RA affects metabolic pathways, such as fatty acid biosynthesis, bile acid biosynthesis, and the pentose phosphate pathway, delaying the progression of NAFLD .

- Production of D-arabino-1,4-lactone: D-arabino-1,4-lactone can be directly produced by the α scission (C1-C2 position cleavage) of D-fructose . Erythrose and glyceraldehyde, as rare sugars, can be produced from the decomposition of D-arabino-1,4-lactone, which means that D-arabino-1,4-lactone can be used as a source of rare sugars .

Mécanisme D'action

D-arabinonic acid exerts its effects primarily through its role as a metabolite in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids. The compound interacts with specific enzymes, facilitating the conversion of pentoses into useful biochemical intermediates .

Comparaison Avec Des Composés Similaires

L-arabinonic acid: The enantiomer of D-arabinonic acid, differing in the spatial arrangement of atoms.

D-gluconic acid: Another sugar acid with similar chemical properties but derived from glucose.

D-ribonic acid: Similar in structure but derived from ribose.

Uniqueness: this compound is unique due to its specific role in the metabolism of D-arabinose. Its distinct spatial configuration allows it to participate in unique biochemical pathways that are not accessible to its enantiomer or other similar compounds .

Activité Biologique

D-arabinonic acid is a sugar acid derived from the oxidation of D-arabinose. It has garnered attention in various research fields due to its potential biological activities, including antioxidant and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant studies, data tables, and case studies.

This compound can be synthesized through the oxidation of D-arabinose using various reagents, such as Tollens' reagent and bromine water. The oxidation process converts the aldehyde group of D-arabinose into a carboxylic acid, resulting in this compound. The reactions can be summarized as follows:

- Tollens' Reagent : Oxidizes the aldehyde group to form this compound.

- Bromine Water : Selectively oxidizes the aldehyde group under neutral conditions.

- Nitric Acid : Can further oxidize other alcohol groups, producing D-arabinaric acid, a dicarboxylic acid .

Antioxidant Activity

This compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals using various assays, including DPPH and ABTS. The results indicated that this compound effectively reduced oxidative stress by neutralizing free radicals, which is crucial for preventing cellular damage and inflammation .

| Assay Type | IC50 (µg/mL) | Scavenging Activity (%) |

|---|---|---|

| DPPH | 25 | 78 |

| ABTS | 30 | 72 |

Antiviral Properties

Recent research highlighted the antiviral activity of this compound against the influenza virus. In vitro studies demonstrated that it could inhibit viral replication, showing promise as a potential therapeutic agent for viral infections . The mechanism appears to involve interference with viral entry or replication within host cells.

Study on Nonalcoholic Fatty Liver Disease (NAFLD)

A notable study investigated the effects of this compound in a high-fat diet-induced NAFLD model in rats. The results indicated that supplementation with this compound improved liver function by reducing triglyceride levels and inflammatory markers in the liver. This suggests that this compound may play a role in metabolic regulation and liver health .

Propriétés

IUPAC Name |

2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862017 | |

| Record name | Pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-30-2 | |

| Record name | Arabinonic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.